Pseudolarolide Q2
Description
Pseudolarolide Q is an oxidatively rearranged cycloartane triterpenoid isolated from the seeds of Pseudolarix amabilis (Golden Larch). Its structure was determined through extensive spectroscopic analyses, including NMR and mass spectrometry . Cycloartane triterpenoids are known for their complex tetracyclic frameworks, and Pseudolarolide Q features a unique oxidative rearrangement pattern that enhances its bioactivity. This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and fungal pathogens, making it a subject of interest in drug discovery .
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1R,3'R,4R,5R,6R,8S,10R,12S,13S,16S,22R)-3',4,6,12,17,17-hexamethylspiro[9,18,23,24-tetraoxahexacyclo[20.2.1.01,13.04,12.05,10.016,22]pentacos-20-ene-8,5'-oxolane]-2',19-dione |
InChI |
InChI=1S/C30H42O7/c1-17-13-30(14-18(2)24(32)35-30)33-19-15-27(6)21-8-7-20-25(3,4)34-22(31)9-10-28(20)16-29(21,37-36-28)12-11-26(27,5)23(17)19/h9-10,17-21,23H,7-8,11-16H2,1-6H3/t17-,18-,19-,20+,21+,23+,26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
KYSAZQMUXWZIQI-CUAOZKIYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C[C@H](C(=O)O2)C)O[C@H]3[C@H]1[C@]4(CC[C@@]56C[C@]7(C=CC(=O)OC([C@@H]7CC[C@H]5[C@@]4(C3)C)(C)C)OO6)C |
Canonical SMILES |
CC1CC2(CC(C(=O)O2)C)OC3C1C4(CCC56CC7(C=CC(=O)OC(C7CCC5C4(C3)C)(C)C)OO6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudolarolide Q2 involves multiple steps, including the isolation of the compound from natural sources. The primary source of this compound is the peel of Pseudolarix amabilis . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pseudolarolide Q2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Pseudolarolide Q2 has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Pseudolarolide Q2 involves its interaction with molecular targets such as Sirtuin 1 (SIRT1). By modulating the activity of SIRT1, this compound can influence various cellular processes, including aging, inflammation, and metabolism . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pseudolarolide Q is part of a broader family of cycloartane triterpenoids isolated from Pseudolarix amabilis. Below is a detailed comparison with its structural analogs, focusing on biological activity, physicochemical properties, and structural features.
Key Findings:
Antimicrobial Activity : Pseudolarolide Q exhibits potent activity against Staphylococcus aureus (MIC = 6.08 μM), outperforming many conventional antifungals against Candida albicans (MIC = 24.32 μM). Its efficacy is attributed to its ability to disrupt microbial cell membranes via lipophilic interactions .
Its IC50 value (34.5 nM) is comparable to synthetic inhibitors like carbenoxolone .
Structural Determinants :
- The antimicrobial activity of Pseudolarolide Q correlates with its hydroxyl and ketone groups, which enhance hydrogen bonding with microbial targets.
- Pseudolarolide I’s enzyme inhibition likely stems from its distinct substituent arrangement, enabling precise binding to 11β-HSD1’s active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
